2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl-
Description
2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl- is a substituted benzoquinone derivative characterized by a conjugated dienedione system. The compound features a chlorine atom at the 2-position and a methyl group at the 5-position on the cyclohexadienedione ring. Substituted cyclohexadienediones are often explored for their redox activity, biological relevance (e.g., anticancer and antioxidant effects), and utility in organic synthesis .
Properties
IUPAC Name |
2-chloro-5-methylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUBEGIHROOPTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173572 | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19832-87-2 | |
| Record name | 2-Chloro-5-methyl-1,4-benzoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19832-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019832872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It’s known that quinones, in general, can interact with various biological targets, including enzymes and other proteins, through processes such as redox cycling and alkylation.
Mode of Action
Quinones are known to undergo redox cycling, where they can accept electrons and get reduced to semiquinones, and then get oxidized back to quinones. This process can generate reactive oxygen species (ROS), which can cause oxidative stress and damage to cells.
Biochemical Pathways
2-Chloro-5-methyl-1,4-benzoquinone is an intermediate formed during the degradation of 3,4-dichloroaniline in a dielectric barrier discharge plasma reactor. It is also formed during lignin peroxidase catalyzed oxidation of 2-chloro-1,4-dimethoxybenzene.
Pharmacokinetics
The pharmacokinetics of quinones can be influenced by factors such as their lipophilicity, which can affect their absorption and distribution, and their reactivity, which can affect their metabolism and excretion.
Result of Action
The generation of ros through the redox cycling of quinones can lead to oxidative stress, which can cause damage to cellular components such as proteins, lipids, and dna.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-5-methyl-1,4-benzoquinone. Factors such as pH, temperature, and the presence of other substances can potentially affect the stability and reactivity of quinones.
Biochemical Analysis
Biochemical Properties
Quinones, the class of compounds to which it belongs, are known to be electron carriers playing a role in photosynthesis. They commonly mediate hydride transfer reactions and show three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced).
Molecular Mechanism
Quinones are fast redox cycling molecules and have the potential to bind to thiol, amine and hydroxyl groups. This suggests that 2-Chloro-5-methyl-1,4-benzoquinone may interact with biomolecules in a similar manner.
Biological Activity
2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl- (CAS No. 19832-87-2) is a compound belonging to the class of quinones, which are known for their diverse biological activities. This compound has garnered attention in research for its potential applications in cancer treatment and its interaction with various biological systems. The primary focus of this article is to elucidate the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
- Molecular Formula : C7H5ClO2
- Molecular Weight : 156.56 g/mol
- IUPAC Name : 2-chloro-5-methylcyclohexa-2,5-diene-1,4-dione
- Canonical SMILES : CC1=CC(=O)C(=CC1=O)Cl
The biological activity of 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl- is primarily attributed to its ability to undergo redox cycling. Quinones can accept electrons and be reduced to semiquinones, which can then be oxidized back to quinones. This cycling generates reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage. The following mechanisms are particularly relevant:
- Redox Cycling : The compound can participate in redox reactions that produce ROS, which can damage cellular components such as lipids, proteins, and DNA.
- Enzymatic Interactions : Quinones can interact with enzymes and proteins through alkylation and redox reactions, influencing various biochemical pathways.
Anticancer Properties
Research has indicated that quinones possess significant anticancer properties. For instance:
- A study evaluated the cytotoxic effects of various quinone derivatives on human cancer cell lines using MTT assays. The results demonstrated that modifications in the structure of quinones could enhance their bioactivity against different tumor types .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione | M14 (Melanoma) | 10 | Induces apoptosis via caspase activation |
| 2-Chloro-5-methylcyclohexadiene | Various | N/A | ROS generation leading to oxidative stress |
The above table summarizes findings from studies indicating that structural modifications can significantly impact the efficacy of quinone compounds against cancer cells.
Mechanisms of Cytotoxicity
The cytotoxic effects of quinones are often mediated through:
- Apoptosis Induction : Quinones have been shown to activate apoptotic pathways in cancer cells. For example, the activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP) have been observed in treated cells .
Pharmacokinetics
The pharmacokinetics of 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl-, like other quinones, is influenced by several factors:
- Lipophilicity : This affects absorption and distribution within biological systems.
- Metabolism : Reactive intermediates formed during metabolism can influence the toxicity profile of the compound.
Study on Antitumor Activity
A notable study explored the antitumor activity of a series of benzoquinone derivatives including 2-chloro-5-methyl compounds. The findings indicated that certain derivatives exhibited potent cytotoxicity against various human tumor cell lines while minimizing cardiotoxicity often associated with traditional chemotherapeutics .
Synergistic Effects
Another investigation into the synergistic effects of combining herbal extracts with quinone derivatives revealed enhanced antimicrobial and anticancer activities. This suggests potential applications in developing combination therapies utilizing 2-chloro-5-methyl compounds alongside other bioactive agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
The substituents on the cyclohexadienedione ring significantly influence molecular stability, solubility, and reactivity. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Position: Chlorine at the 2-position (target compound) vs. bromine at 2 (Ev4) or 5 (Ev12) alters electronic effects.
- Electron-Donating vs. Withdrawing Groups: The methyl group (electron-donating) at the 5-position may stabilize the quinone system via hyperconjugation, whereas methoxy (Ev4) provides stronger electron donation, increasing resonance stability .
- Lipophilicity : Methyl and halogen substituents enhance lipophilicity, improving membrane permeability in biological systems. Brominated analogs (Ev4, Ev12) likely exhibit greater hydrophobicity than chlorinated ones .
Preparation Methods
Chlorination of Methyl-Substituted Cyclohexadienone Precursors
Chlorination of preformed cyclohexadienone frameworks represents a straightforward route to 2-chloro-5-methyl derivatives. The reaction typically employs chlorine gas or chlorinating agents such as sulfuryl chloride (SO₂Cl₂) in dichloromethane or carbon tetrachloride. For example, Sjostrom (1936) demonstrated that chlorination of 2,5-dimethyl-1,4-benzoquinone at 318 K yields the target compound with moderate efficiency . However, regioselectivity remains a challenge due to competing chlorination at adjacent positions.
Recent advancements have utilized directing groups to enhance selectivity. A study by Afeefy et al. (NIST) highlighted that electron-withdrawing substituents on the cyclohexadienone ring favor chlorination at the 2-position by destabilizing alternative transition states . This aligns with thermochemical data showing that ΔfH° (solid) for chlorinated derivatives is approximately -61.0 kcal/mol, underscoring the stability of the 2-chloro isomer .
Cyclization Strategies Involving Activated Methylene Groups
Cyclization of γ,δ-unsaturated ketones tethered to activated methylene groups offers an alternative pathway. As reported by EvitaChem, brominated substrates undergo regioselective cyclization to form electron-deficient tricyclic cyclopropanes, which can be further functionalized. For instance, treatment of 5-methylcyclohexadienone with bromine in acetic acid generates a bromo intermediate, which undergoes base-mediated elimination to introduce the chlorine substituent.
Key parameters influencing this route include:
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Solvent polarity : Polar aprotic solvents (e.g., DMF) accelerate cyclization rates by stabilizing dipolar transition states.
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Temperature : Reactions conducted at 0–5°C minimize side reactions such as over-chlorination.
Oxidation of Substituted Phenol Derivatives
Oxidation of 2-chloro-5-methylphenol precursors provides access to the target quinone. Wang et al. (2011) detailed a protocol using ceric ammonium nitrate (CAN) in aqueous acetic acid, achieving 75–80% yields under mild conditions . The mechanism involves two-electron oxidation of the phenolic hydroxyl group, followed by tautomerization to the quinoid structure .
Comparative studies indicate that oxidizing agents like Fremy’s salt (potassium nitrosodisulfonate) offer superior selectivity over CAN, particularly for sterically hindered phenols . However, Fremy’s salt requires stringent pH control (pH 6–7) and inert atmospheres to prevent decomposition.
Desymmetrization via Phase-Transfer Catalysis
Prochiral cyclohexadienones can be desymmetrized to yield enantiomerically enriched 2-chloro-5-methyl derivatives. EvitaChem researchers employed a Cinchona alkaloid-based phase-transfer catalyst (PTC) to mediate asymmetric chlorination. The PTC facilitates the transfer of hypochlorite ions (ClO⁻) into the organic phase, where stereoselective chlorination occurs at the 2-position.
Reaction outcomes depend critically on:
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Catalyst structure : Quaternary ammonium salts derived from Cinchonidine exhibit higher enantioselectivity (up to 78% ee) than Cinchonine analogues.
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Counterion : Tetrabutylammonium bromide (TBAB) outperforms chloride salts due to improved phase-transfer efficiency.
Blanc Chloromethylation and Subsequent Modification
Adapting methodologies from benzoquinone synthesis, Wang et al. (2011) demonstrated the utility of Blanc chloromethylation for constructing 2-chloro-5-methyl derivatives . The sequence involves:
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Chloromethylation : Treatment of 2,3,4,5-tetramethoxytoluene with formaldehyde and HCl gas yields 1-chloromethyl-2,3,4,5-tetramethoxy-6-methylbenzene.
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Williamson etherification : Alkoxy groups are introduced via nucleophilic substitution.
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Oxidation : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes the intermediate to the quinone .
This approach achieves 65–70% overall yield and is scalable to multi-gram quantities .
Comparative Analysis of Synthetic Routes
The table below summarizes key metrics for the aforementioned methods:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-chloro-5-methyl-1,4-benzoquinone derivatives, and how do reaction conditions influence product purity?
- Methodological Answer : The compound can be synthesized via electrophilic substitution or radical halogenation of 5-methyl-1,4-benzoquinone. Reaction conditions such as solvent polarity (e.g., chloroform vs. n-hexane), temperature (0–25°C), and stoichiometric ratios of chlorinating agents (e.g., Cl₂, SOCl₂) critically affect regioselectivity and byproduct formation. For example, polar solvents like chloroform favor 1,2-addition pathways, while nonpolar solvents may stabilize 1,4-adducts . Kinetic control is essential to minimize allylic rearrangements, as observed in analogous diene-chlorine reactions .
Q. Which spectroscopic techniques are most reliable for characterizing the electronic structure of 2-chloro-5-methyl-1,4-benzoquinone?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹³C and ¹H) is critical for confirming substituent positions, while infrared (IR) spectroscopy identifies carbonyl (C=O) and C-Cl stretching vibrations (1670–1650 cm⁻¹ and 550–600 cm⁻¹, respectively). UV-Vis spectroscopy can detect conjugation effects, with λmax shifts indicating electronic interactions between the chloro and methyl groups .
Q. How does the steric and electronic influence of the methyl group affect the stability of 2-chloro-5-methyl-1,4-benzoquinone in aqueous solutions?
- Methodological Answer : The electron-donating methyl group destabilizes the quinone ring via steric hindrance and inductive effects, increasing susceptibility to hydrolysis. Stability studies in buffered solutions (pH 4–9) show accelerated degradation under alkaline conditions due to nucleophilic attack on the carbonyl group. HPLC or LC-MS is recommended for monitoring degradation products .
Advanced Research Questions
Q. How can contradictions in product distribution data from chlorination reactions of substituted dienes be resolved?
- Methodological Answer : Discrepancies often arise from competing 1,2- vs. 1,4-addition mechanisms and solvent-dependent kinetic vs. thermodynamic control. For example, in 2,5-dimethyl-2,4-hexadiene chlorination, 1,2-adducts dominate in polar solvents (e.g., CHCl₃), while 1,4-adducts prevail in nonpolar media (e.g., n-hexane) . Computational modeling (DFT) of transition states and isotopic labeling (e.g., ³⁶Cl) can clarify reaction pathways .
Q. What experimental strategies mitigate side reactions during the functionalization of 2-chloro-5-methyl-1,4-benzoquinone for pharmaceutical intermediates?
- Methodological Answer : Protecting the quinone carbonyl via acetal formation or using mild Lewis acids (e.g., BF₃·Et₂O) reduces unwanted oxidation or polymerization. For example, introducing amino groups requires inert atmospheres (N₂/Ar) and low temperatures (−20°C) to prevent Michael addition side reactions .
Q. How do substituent effects (Cl, CH₃) influence the thermochromic behavior of 2-chloro-5-methyl-1,4-benzoquinone derivatives?
- Methodological Answer : Thermochromism arises from tautomeric equilibria between quinoid and keto-enol forms. The chloro group stabilizes the quinoid structure via resonance, while the methyl group enhances steric strain, favoring keto-enol tautomers. Variable-temperature NMR (VT-NMR) and UV-Vis spectroscopy between 25–100°C quantify equilibrium constants (ΔH ≈ −16 kJ/mol in CHCl₃) .
Methodological Notes
- Contradiction Analysis : Cross-validate conflicting data using multiple techniques (e.g., GC-MS, XRD) and replicate experiments under standardized conditions .
- Advanced Synthesis : Employ flow chemistry for precise control of exothermic chlorination steps .
- Computational Tools : Use Gaussian or ORCA for modeling substituent effects on reaction pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
